(S)-(4-(2-Methylbutoxy)phenyl)boronic acid
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Overview
Description
(S)-(4-(2-Methylbutoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 2-methylbutoxy group in the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-Methylbutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate alkylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(2-Methylbutoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(S)-(4-(2-Methylbutoxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (S)-(4-(2-Methylbutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 2-methylbutoxy substituent, making it less hydrophobic.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the 2-methylbutoxy group.
4-(2-Ethylbutoxy)phenylboronic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(S)-(4-(2-Methylbutoxy)phenyl)boronic acid is unique due to its specific substituent, which imparts distinct chemical and physical properties. The 2-methylbutoxy group enhances its hydrophobicity and may influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H17BO3 |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
[4-[(2S)-2-methylbutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9,13-14H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
PPIDNKPQNYFIAK-VIFPVBQESA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC[C@@H](C)CC)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)CC)(O)O |
Origin of Product |
United States |
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